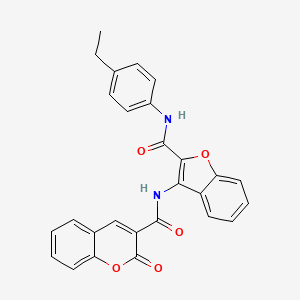

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-((4-Ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a benzofuran core linked to a coumarin (2-oxo-2H-chromene) scaffold via a carboxamide bridge. The benzofuran moiety is substituted with a 4-ethylphenylcarbamoyl group, while the coumarin unit retains its characteristic 2-oxo functionality.

Properties

IUPAC Name |

N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O5/c1-2-16-11-13-18(14-12-16)28-26(31)24-23(19-8-4-6-10-22(19)33-24)29-25(30)20-15-17-7-3-5-9-21(17)34-27(20)32/h3-15H,2H2,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPAUXUKONBJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Chromene Moiety: The chromene ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Coupling of the Benzofuran and Chromene Rings: This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the benzofuran and chromene units.

Functionalization with the Ethylphenyl Carbamoyl Group: This final step can be performed using carbamoylation reactions, where the ethylphenyl isocyanate reacts with the amine group on the benzofuran-chromene intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Mechanism of Action

The mechanism by which N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several coumarin-benzofuran hybrids and related analogs. Key differences lie in substituent groups, which influence physicochemical properties and biological activity.

Substituent Variations on the Benzofuran Core

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide : Features a 4-methoxyphenethyl group instead of benzofuran, increasing electron density and solubility due to the methoxy group .

- N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide : Incorporates a 4-methoxyphenylcarbamoyl group and methyl substituents on the coumarin ring, which may enhance steric bulk and metabolic stability .

Coumarin Modifications

- The target compound retains the unsubstituted 2-oxo-2H-chromene core, whereas analogs like 6,7-dimethyl-4-oxochromene-2-carboxamide () introduce alkyl groups that may alter π-π stacking interactions with biological targets.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the realm of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₂₈H₂₂N₂O₅

- CAS Number : 888463-14-7

This compound features a benzofuran moiety linked to a chromene structure, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit potent anticancer activity. For instance, a related benzofuran-based chalcone derivative demonstrated significant inhibition of cancer cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action primarily involves the induction of apoptosis and inhibition of the VEGFR-2 pathway, which is crucial for tumor angiogenesis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCC1806 | 5.93 | Induces apoptosis |

| HeLa | 5.61 | Induces apoptosis |

| A549 | Not specified | Inhibits cell proliferation |

The mechanism by which this compound exerts its anticancer effects includes:

- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2 kinase activity, which is vital for tumor growth and metastasis. This inhibition leads to reduced angiogenesis within tumors .

- Apoptosis Induction : Flow cytometry studies have confirmed that treatment with the compound results in increased apoptotic cell populations in HCC1806 cells, demonstrating a dose-dependent relationship where higher concentrations lead to greater apoptosis rates .

Case Studies

A notable study investigated the effects of various benzofuran derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising anticancer activity with minimal toxicity to normal cells. This highlights the potential for developing targeted therapies based on this structural framework .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions affect yield and purity?

- Methodology : Synthesis typically involves multi-step reactions:

Coupling of benzofuran and chromene precursors via carboxamide linkage under reflux conditions (e.g., DMF as solvent, 80–100°C).

Introduction of the 4-ethylphenylcarbamoyl group using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.

- Critical Factors : Temperature, solvent polarity, and catalyst choice (e.g., DMAP for acylation) significantly impact yield (50–75%) and purity (>95% by HPLC) .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

- Techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions .

- Mass spectrometry (HRMS) for molecular weight verification (e.g., ESI+ mode, mass accuracy <5 ppm) .

- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- In vitro cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12–25 µM in MCF-7 and A549 cells) via mitochondrial apoptosis pathways .

- Anti-inflammatory activity (e.g., 40–60% inhibition of TNF-α at 50 µM) in LPS-stimulated macrophages .

- Validation : Dose-response assays (MTT/WST-1) and ELISA/Western blot for mechanistic insights .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzofuran or chromene) influence bioactivity?

- SAR Insights :

| Substituent Modification | Biological Impact |

|---|---|

| 4-Ethylphenyl group | Enhances lipophilicity (logP ~3.5), improving membrane permeability . |

| Nitro or methoxy groups | Increase oxidative stress (ROS generation) but reduce solubility . |

| Halogenation (Cl/F) | Boosts antimicrobial activity (MIC = 8–16 µg/mL) but may elevate toxicity . |

- Methodology : Use computational tools (e.g., molecular docking with COX-2 or EGFR targets) to predict binding affinities .

Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

- Approach :

Standardize assay conditions (e.g., cell passage number, serum concentration).

Cross-validate with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy for apoptosis).

Control for batch-to-batch variability in compound purity (e.g., HPLC-MS for each synthesis batch) .

Q. How can synthetic scalability be optimized without compromising bioactivity?

- Solutions :

- Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Employ flow chemistry for high-purity intermediates (residence time ~10 min, 70°C) .

- Trade-offs : Reduced reaction time may lower enantiomeric excess in chiral intermediates .

Methodological Challenges

Q. What are the limitations of current computational models in predicting this compound’s pharmacokinetics?

- Issues :

- Poor ADMET prediction accuracy for fused heterocycles (e.g., chromene-benzofuran hybrids) due to sparse training data .

- Solubility overestimation in logP-based models (experimental solubility <10 µM in PBS) .

- Mitigation : Combine QSPR models with experimental Caco-2 permeability assays .

Q. How can crystallinity and stability be improved for long-term storage?

- Strategies :

- Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance thermal stability (Tₘ >150°C) .

- Lyophilization for hygroscopic batches (residual solvent <0.1% by KF titration) .

Future Directions

- Priority Research :

- Mechanistic studies to map signaling pathways (e.g., JAK/STAT or PI3K/AKT inhibition) .

- In vivo efficacy in xenograft models (dose range: 10–50 mg/kg, oral bioavailability >30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.